2-Amino-N-(2,6-dichlorophenyl)acetamide
Overview
Description
2-Amino-N-(2,6-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of acetamide, where the acetamide group is substituted with an amino group and a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.
Reaction Steps:
- 2,6-Dichloroaniline reacts with chloroacetyl chloride in the presence of triethylamine to form an intermediate.
- The intermediate is then treated with ammonia to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Amino-N-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industry: The compound is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of 2-Amino-N-(2,6-dichlorophenyl)acetamide.
N-(2,6-Dichlorophenyl)acetamide: A structurally similar compound with different functional groups.
2-Amino-N-(2,6-dimethylphenyl)acetamide: A similar compound with methyl groups instead of chlorine atoms.
Uniqueness
This compound is unique due to the presence of both amino and dichlorophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-amino-N-(2,6-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUFLAVESWRHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217938 | |
Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-94-6 | |
Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067624946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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